Product packaging for N-Benzoylcytidine(Cat. No.:CAS No. 13089-48-0)

N-Benzoylcytidine

Cat. No.: B016512
CAS No.: 13089-48-0
M. Wt: 347.32 g/mol
InChI Key: BNXBRFDWSPXODM-BPGGGUHBSA-N
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Description

High-Purity Building Block for Advanced Nucleic Acid Research N4-Benzoylcytidine (CAS 13089-48-0) is a protected nucleoside derivative that serves as a critical phosphoramidite building block in the solid-phase synthesis of oligoribonucleotides. The N4-benzoyl group protects the exocyclic amine of cytidine during synthesis, which is essential for constructing RNA strands with high efficiency and accuracy. This compound is fundamental for research in antisense DNA, siRNA, and DNA aptamers, as well as for primer development in PCR methodologies. Key Research Applications: Oligonucleotide Synthesis: A vital precursor in the chemical synthesis of RNA, enabling studies on RNA structure, function, and stability. Antiviral Drug Development: Used in the exploration and synthesis of nucleoside analogs that act as reverse transcriptase inhibitors, facilitating the development of new antiviral and antitumor agents. Genetic Engineering & Molecular Biology: Employed in gene editing technologies and biochemical assays to investigate enzyme activity related to nucleic acid metabolism. Researchers should note that standard RNA deprotection protocols using methylamine can lead to unwanted transamination byproducts with this building block; deprotection with ammonia is recommended to maintain integrity. This product is provided as a white to off-white crystalline powder with a typical purity of ≥99% (by HPLC). It is soluble in 1N NaOH, methanol, and DMSO. Please be advised: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H17N3O6 B016512 N-Benzoylcytidine CAS No. 13089-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6/c20-8-10-12(21)13(22)15(25-10)19-7-6-11(18-16(19)24)17-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,20-22H,8H2,(H,17,18,23,24)/t10-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBRFDWSPXODM-BPGGGUHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316254
Record name N-Benzoylcytidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13089-48-0
Record name N-Benzoylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoylcytidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-Benzoylcytidine
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Synthetic Methodologies and Chemical Transformations of N4 Benzoylcytidine

Established Synthetic Routes to N4-Benzoylcytidine.

The primary methods for synthesizing N4-benzoylcytidine involve the selective benzoylation of cytidine (B196190). These methods aim to achieve efficient and regioselective modification at the N4 position.

Benzoylation of Cytidine and its Variants.

The synthesis of N4-benzoylcytidine is commonly achieved through the benzoylation of cytidine. This process typically utilizes benzoylating agents such as benzoyl chloride or benzoic anhydride (B1165640). The reaction is often carried out in the presence of a base to neutralize the acid generated when using benzoyl chloride and to facilitate the acylation reaction. The key challenge in this reaction is to selectively target the N4 amino group over the hydroxyl groups present on the ribose sugar.

For deoxycytidine, a method involving the use of active esters of benzoic acid has been reported. These active esters show preferential reactivity towards the amino group of deoxycytidine compared to its hydroxyl functions, enabling a one-step synthesis of N4-benzoyl deoxycytidine. atdbio.com

Solid-Phase Synthesis Approaches for N4-Benzoylcytidine.

Solid-phase synthesis techniques provide an alternative strategy for the preparation of N4-benzoylcytidine, particularly relevant in the context of automated oligonucleotide synthesis. In this approach, the starting nucleoside is immobilized on a solid support, which simplifies purification steps after each reaction.

While the direct solid-phase synthesis of N4-benzoylcytidine from cytidine on a solid support was not detailed in the search results, related solid-phase benzoylation of pyrimidine (B1678525) nucleosides has been mentioned. One source indicates that N4-benzoylcytidine can be synthesized by reacting uridine (B1682114) with benzoyl chloride in a solid-phase synthesis. biosynth.com This suggests that similar methodologies could be applied to cytidine. In some solid-phase synthesis protocols, N4-acetylcytosine has been preferred over N4-benzoylcytosine due to solubility issues encountered with the benzoyl derivative after subsequent modifications like propargylation. nih.gov Acetylation of cytosine can be achieved using acetic anhydride in pyridine (B92270). nih.gov

Regioselective Protection and Deprotection Strategies Involving N4-Benzoylcytidine.

The presence of the N4-benzoyl group in cytidine derivatives allows for controlled chemical transformations by enabling regioselective protection and deprotection of other functional groups, particularly the hydroxyl groups on the ribose moiety.

Selective Protection of Hydroxyl Groups in N4-Benzoylcytidine.

With the N4 position protected by a benzoyl group, selective protection of the 2', 3', and 5' hydroxyl groups of the ribose sugar can be performed. The choice of protecting group for each hydroxyl depends on the desired lability and orthogonality with other protecting groups used in a multi-step synthesis.

For the 5'-hydroxyl group, acid-labile trityl-based groups like 4,4'-dimethoxytrityl (DMTr) are widely employed, especially in solid-phase oligonucleotide synthesis. umich.edugoogle.comwikipedia.orgwikipedia.orglibretexts.org The DMTr group offers efficient and regioselective protection at the primary 5'-hydroxyl. umich.edu Its lipophilicity aids in the purification of protected nucleosides, and the colored dimethoxytrityl cation released upon acidic deprotection allows for monitoring reaction progress. google.com Other acid-labile groups like monomethoxytrityl (MMTr) and pixyl (Px) are also used. umich.eduwikipedia.org

For the 2'-hydroxyl group in ribonucleosides, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) are common protecting groups. libretexts.org These silyl groups are generally stable under the conditions used for coupling and deprotection of other functionalities and are typically removed by treatment with fluoride (B91410) ions. wikipedia.orglibretexts.org

The benzoyl group itself can also serve as a protecting group for hydroxyls, although it is typically removed under basic conditions. libretexts.orgtandfonline.com

Controlled Deprotection Methodologies for N4-Benzoylcytidine Derivatives.

Controlled deprotection is crucial for selectively removing specific protecting groups at different stages of a synthesis while leaving others intact. The N4-benzoyl group requires specific conditions for its removal, which must be compatible with other functionalities and protecting groups present.

The N4-benzoyl group is commonly removed by treatment with a base, such as aqueous or gaseous ammonia (B1221849) or methylamine. libretexts.orgnih.gov While more stable than the acetyl group, the benzoyl group on cytosine can be rapidly cleaved by ammonium (B1175870) hydroxide. atdbio.comlibretexts.org However, vigorous basic conditions, such as prolonged heating with concentrated ammonia, can potentially lead to some degradation of oligonucleotides.

Selective deprotection of benzoylated hydroxyl groups in nucleoside derivatives is a significant challenge. tandfonline.com While complete debenzoylation of hydroxyls can be achieved with ammonia in methanol, selective removal of secondary hydroxyl benzoyl groups has been reported. tandfonline.com One method involves using powdered sodium methoxide (B1231860) in anhydrous THF, requiring careful control to prevent complete deprotection. tandfonline.com Another approach for selective debenzoylation of secondary hydroxyl groups utilizes controlled amounts of ammonia in methanol, managing reaction time and temperature to achieve selectivity. tandfonline.com

Other protecting groups used in conjunction with the N4-benzoyl group are removed under different conditions. The acid-labile DMTr group on the 5'-hydroxyl is cleaved by weak acid. google.comwikipedia.orgwikipedia.orglibretexts.org Base-labile 5'-O-protecting groups, such as Fmoc, offer an alternative to acid-labile groups, avoiding potential depurination issues during synthesis. umich.eduumich.edu Silyl ethers on the 2'-hydroxyl are removed using fluoride-generating reagents. wikipedia.orglibretexts.org

Chemical Transformations of N4-Benzoylcytidine for Derivative Synthesis.

N4-Benzoylcytidine is frequently employed as a protected form of cytidine, allowing for selective chemical modifications at other positions of the molecule, such as the sugar moiety. The benzoyl group at the N4 position of the cytosine base serves as a protecting group during various reactions.

One common transformation involves modifications to the ribose sugar. For instance, N4-benzoylcytidine can undergo silylation reactions to protect the hydroxyl groups at the 2' and 5' positions. Selective silylation at the 2'-position of 5'-methoxytrityl-N4-benzoylcytidine has been reported, yielding the desired product in good yield when pyridine is used as a solvent. cdnsciencepub.com Similarly, 2',5'-disilyl-N4-benzoylcytidine can be obtained through silylation reactions. cdnsciencepub.com These protected derivatives are crucial building blocks in the synthesis of oligonucleotides, allowing for controlled coupling reactions. cdnsciencepub.comfishersci.ca

Another significant application of N4-benzoylcytidine in derivative synthesis is its use in glycosylation reactions. N4-benzoylcytosine, the base component of N4-benzoylcytidine, has been utilized in β-selective glycosylation reactions with modified sugar moieties, such as benzyl (B1604629) substituted 2-deoxy-1,4-dithio-D-erythro-pentofuranosides. tandfonline.com These reactions are instrumental in the synthesis of 4'-thio-2'-deoxycytidine and 5-aza-4'-thio-2'-deoxycytidine, which are investigated as potential anticancer agents. tandfonline.com The efficiency and stereoselectivity of these glycosylation reactions can be influenced by factors such as the protecting groups on the sugar, the leaving group at C1 of the sugar, and the reaction conditions. tandfonline.com Research findings indicate that using a thioglycoside with benzoyl protection on the sugar can lead to a more favorable β/α ratio in the protected nucleoside products compared to using an acetate (B1210297) leaving group. tandfonline.com

Furthermore, N4-benzoylcytidine derivatives can undergo deprotection reactions to remove the benzoyl group and reveal the exocyclic amino group of cytosine. Methanolysis of silylated N-benzoylcytidines can lead to debenzoylated products. cdnsciencepub.com Selective deprotection of other protecting groups while retaining the N4-benzoyl group is also a common strategy in the synthesis of complex nucleoside analogs.

N4 Benzoylcytidine in Oligonucleotide and Nucleic Acid Synthesis

Role as a Building Block in Oligoribonucleotide Synthesis

In oligoribonucleotide synthesis, N4-benzoylcytidine is employed as a protected building block. fishersci.cathermofisher.com The synthesis of RNA oligonucleotides typically involves the stepwise addition of protected ribonucleoside phosphoramidites to a growing chain immobilized on a solid support. N4-Benzoylcytidine, in its appropriately protected phosphoramidite (B1245037) form, is one of the four standard building blocks (along with protected adenosine, guanosine, and uridine) used in automated RNA synthesis. The benzoyl group on the cytosine base is stable under the coupling conditions and can be removed later during the deprotection and cleavage steps to yield the desired oligoribonucleotide. eurofinsus.com Studies have demonstrated the successful incorporation of N4-benzoylcytidine derivatives into oligoribonucleotides using various synthetic strategies, achieving high coupling efficiencies. eurofinsus.com For instance, research on the synthesis of a 20-mer RNA oligonucleotide utilizing protected ribonucleoside phosphoramidites, including a derivative of N4-benzoylcytidine, reported an average coupling efficiency of 99%. eurofinsus.com

Applications in the Synthesis of Modified Nucleosides and Nucleotides

Beyond its role in standard RNA synthesis, N4-benzoylcytidine is a versatile precursor for the synthesis of a variety of modified nucleosides and nucleotides. netascientific.com These modified compounds are invaluable in research for studying nucleic acid structure and function, as well as in the development of novel therapeutic agents. nih.gov

Synthesis of Phosphoramidite Derivatives of N4-Benzoylcytidine

The phosphoramidite method is the predominant chemistry used in automated oligonucleotide synthesis. N4-Benzoylcytidine is converted into its phosphoramidite derivative by functionalizing the 3'-hydroxyl group with a phosphoramidite moiety and typically protecting the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group. nih.gov This protected phosphoramidite derivative of N4-benzoylcytidine is then ready for use as a monomer in solid-phase synthesis. nih.govuni.lucenmed.comcenmed.com The synthesis of these phosphoramidite building blocks involves specific reaction conditions to ensure the correct functionalization and protection of the nucleoside. nih.gov For example, the phosphitylation of a protected nucleoside, such as a N4-benzoylcytidine derivative with a protected 5'-hydroxyl group, with a phosphitylating agent yields the desired phosphoramidite. nih.gov

Preparation of N4-Benzoylcytidine Analogs with Altered Sugar Moieties

N4-Benzoylcytidine serves as a starting material for synthesizing analogs with modifications to the ribose sugar. These modifications can alter the properties of the resulting nucleic acid, such as its stability, binding affinity, or enzymatic resistance. For instance, researchers have utilized N4-benzoylcytosine (the base component of N4-benzoylcytidine) in N-glycosidation reactions to synthesize deoxycytidine analogs with modified sugar moieties. mdpi.comresearchgate.net These reactions involve coupling the protected nucleobase with a modified sugar derivative under specific catalytic conditions to form the glycosidic bond. mdpi.comresearchgate.net The use of systems like iodine/triethylsilane has been explored for promoting such N-glycosidation reactions, yielding sugar-modified nucleosides. mdpi.comresearchgate.net

Incorporation into Modified Nucleic Acid Structures for Research

N4-Benzoylcytidine and its derivatives are incorporated into various modified nucleic acid structures for diverse research applications. This includes the synthesis of oligonucleotides containing modified bases, sugar modifications, or backbone alterations. uni.luuni.lunih.govsigmaaldrich.comcaymanchem.com For example, N4-benzoylcytosine has been explored as a component in the design of pseudo-complementary peptide nucleic acids (PNAs), which are used to target duplex DNA or RNA structures. researchgate.netnih.gov The incorporation of N4-benzoylcytidine derivatives with specific protecting groups has also been crucial in developing strategies for solid-phase RNA synthesis and the creation of synthetic oligonucleotides used in studies like UV light-induced and targeted gene silencing in zebrafish embryos. caymanchem.com Furthermore, modified nucleic acids containing N4-benzoylcytosine or its analogs are investigated for their potential in modulating cellular function and as potential therapeutic or diagnostic agents. google.com

Biological and Biochemical Studies of N4 Benzoylcytidine

Antiviral Research Investigations Involving N4-Benzoylcytidine.

N4-Benzoylcytidine has been investigated for its potential antiviral properties and its utility in the development of antiviral agents. biosynth.comijpsr.com Research suggests that it can influence viral replication mechanisms and serves as a key intermediate in the synthesis of certain antiviral drugs. biosynth.comguidechem.com

Effects on Viral Replication Mechanisms (e.g., Hepatitis C Virus, Human Immunodeficiency Virus, Ebola Virus).

Studies have explored the effects of N4-Benzoylcytidine on the replication of various viruses. In cell culture experiments, N4-Benzoylcytidine has demonstrated antiviral effects against Hepatitis C Virus (HCV), speculated to occur through interference with viral replication processes. guidechem.com While N4-Benzoylcytidine itself has not shown significant direct anti-HIV activity, its potential in combination with other anti-retroviral drugs to enhance treatment effects has been explored. guidechem.com Furthermore, N4-Benzoylcytidine has been utilized as a starting material in the synthesis of intermediates for antiviral oligonucleotides targeting viruses like Ebola virus. guidechem.com A related modified nucleoside, β-d-N4-Hydroxycytidine (NHC), has shown inhibition of murine hepatitis virus (MHV) and Middle East respiratory syndrome CoV (MERS-CoV), suggesting a mechanism involving virus mutagenesis. nih.gov

N4-Benzoylcytidine as an Intermediate in Antiviral Drug Development.

N4-Benzoylcytidine plays a crucial role as a key intermediate in the synthesis of antiviral drugs. chemimpex.comguidechem.com It is used in the synthesis of Agelovir, an antiviral drug used to treat herpes simplex virus (HSV) infections. guidechem.com It is also a component in the synthesis of the antiviral drug acyclovir. biosynth.com N4-Benzoylcytidine, specifically the N4-benzoyl-5'-O-DMT-cytidine derivative, is a modified nucleoside that can be phosphorylated to form an antiviral agent that has shown inhibition of HIV replication in human cells. biosynth.com It is also used in the synthesis of phosphorodiamidate morpholino oligonucleotide (PMO) intermediates, which are structural foundations for anti-Ebola virus drugs. guidechem.com

Antibacterial and Antifungal Activity Evaluations of N4-Benzoylcytidine Derivatives.

Research has extended to evaluating the antibacterial and antifungal activities of N4-Benzoylcytidine derivatives. Some derivatives, such as benzoylpyridine-N4-methylthiocarbane and its Co(II) complexes, have exhibited significant antibacterial activity against various bacteria (Gram-positive and Gram-negative), molds, and yeasts. ijpsr.comguidechem.com Studies using methods like the cylinder plate method and minimum inhibitory concentration (MIC) determination have assessed the bacteriostatic activity of these compounds. ijpsr.comguidechem.com The antibacterial mechanism has been investigated by observing the growth curves of affected bacteria, which may show a straight-line stage instead of a normal pairing stage. guidechem.com N4-Benzoylcytosine, a related compound, has also been evaluated for its antimicrobial activity. ijpsr.comsigmaaldrich.comnih.gov

A study on benzoylpyridine-N4-methylthiocarbane and its Co(II) complex showed activity against most tested organisms. ijpsr.comguidechem.com Deodolis and copper-green monolithic bacteria were found to be most sensitive to these compounds. guidechem.com

Enzymatic Interactions and Substrate Specificity of N4-Benzoylcytidine.

N4-Benzoylcytidine interacts with various enzymes, and its specificity as a substrate has been studied, particularly concerning kinases involved in nucleoside metabolism. chemimpex.com

Substrate Recognition by Uridine-Cytidine Kinases (UCK1, UCK2).

N4-Benzoylcytidine is recognized as a substrate by human uridine-cytidine kinase 1 (UCK1) and UCK2. caymanchem.comresearchgate.netuniprot.orguniprot.orgresearchgate.netebi.ac.uk These enzymes play important roles in phosphorylating uridine (B1682114) and cytidine (B196190), as well as various nucleoside analogs, to their monophosphate forms. researchgate.netuniprot.orguniprot.orgresearchgate.netebi.ac.uk Studies have shown that UCK1 and UCK2 can phosphorylate N4-benzoylcytidine, along with other modified cytidine and uridine analogs. researchgate.netuniprot.orguniprot.orgresearchgate.netebi.ac.uk This phosphorylation is a crucial step in the metabolic activation of nucleoside analogs, which is relevant in the context of developing therapeutic agents. researchgate.netresearchgate.net

EnzymeSubstratePhosphorylation
UCK1N4-BenzoylcytidineYes researchgate.netuniprot.orgresearchgate.netebi.ac.uk
UCK2N4-BenzoylcytidineYes researchgate.netuniprot.orgresearchgate.netebi.ac.uk
UCK1UridineYes researchgate.netuniprot.orgresearchgate.netebi.ac.uk
UCK2UridineYes researchgate.netuniprot.orgresearchgate.netebi.ac.uk
UCK1CytidineYes researchgate.netuniprot.orgresearchgate.netebi.ac.uk
UCK2CytidineYes researchgate.netuniprot.orgresearchgate.netebi.ac.uk
UCK1DeoxyribonucleosidesNo researchgate.netuniprot.orgebi.ac.uk
UCK2DeoxyribonucleosidesNo researchgate.netuniprot.orgebi.ac.uk
UCK1Purine ribonucleosidesNo researchgate.netuniprot.orgebi.ac.uk
UCK2Purine ribonucleosidesNo researchgate.netuniprot.orgebi.ac.uk

Hybridization Probe Applications in Molecular Biology Research.

N4-Benzoylcytidine has found application in molecular biology research, specifically in the context of hybridization probes. It has been used in the synthesis of synthetic oligonucleotides for applications like UV light-induced and targeted gene silencing in zebrafish embryos. caymanchem.com While the search results primarily discuss the use of N4-benzoylcytidine in the synthesis of modified oligonucleotides for research applications like gene silencing caymanchem.com, the concept of using modified nucleobases in hybridization probes for detecting specific sequences is established in molecular biology bostonbioproducts.comnih.gov. N4-Benzoylcytidine can serve as a modified base within such probes. caymanchem.com The use of modified nucleobases like N4-benzoylcytosine in peptide nucleic acid (PNA) probes for detecting hybridization has also been reported. nih.gov

Investigation of Epidermal Growth Factor Stimulation by N4-Benzoylcytidine.

Investigations into the biological activities of N4-Benzoylcytidine have touched upon its interaction with cellular growth mechanisms, specifically those involving epidermal growth factor (EGF). One study suggests that N4-Benzoylcytidine might inhibit epidermal growth factor (EGF) activity biosynth.com. Conversely, the same source also posits that the benzoate (B1203000) group present in N4-Benzoylcytidine could potentially stimulate epidermal growth in mammalian cells by reacting with hydroxyl groups on proteins biosynth.com. This presents a seemingly contradictory dual potential effect on EGF-related processes.

Epidermal Growth Factor (EGF) is a well-established growth factor that plays a critical role in stimulating cell growth, proliferation, and differentiation by binding to its receptor, the Epidermal Growth Factor Receptor (EGFR) cloud-clone.comsinobiological.com. The binding of EGF to EGFR triggers a cascade of intracellular signaling events, including the activation of the MAPK pathway, which ultimately influences cell proliferation sinobiological.comnih.gov. Overexpression of EGFR is frequently observed in various cancers and can contribute to uncontrolled cell proliferation and metastasis nih.gov.

While direct, detailed research specifically focusing solely on N4-Benzoylcytidine's stimulation of EGF signaling or EGF-dependent cell proliferation is limited in the provided search results, the mention of its potential to inhibit EGF biosynth.com suggests an interaction with this pathway. The proposed mechanism involving the benzoate group reacting with protein hydroxyl groups biosynth.com hints at a possible indirect influence on cellular processes that could, in certain contexts, impinge upon growth factor pathways. However, the precise nature and extent of N4-Benzoylcytidine's effect on EGF stimulation, as well as the specific conditions and cellular contexts under which any such stimulation might occur, require further dedicated investigation.

Research findings related to N4-Benzoylcytidine's broader biological activities, such as its use in oligonucleotide synthesis fishersci.cagoogle.comoup.com and its antiviral properties biosynth.com, are more extensively documented. Its role as a building block for modified nucleobases in artificial nucleic acids has also been explored nih.govuni-koeln.de. Studies on EGF and its receptor primarily focus on EGF's inherent functions in promoting cell proliferation and the development of inhibitors targeting the EGFR pathway in diseases like cancer sinobiological.comnih.govnih.gov.

Given the limited direct information on N4-Benzoylcytidine stimulating EGF, a detailed data table specifically on this interaction cannot be comprehensively generated from the provided search results. However, the potential for both inhibition and stimulation mentioned in one source highlights the complexity of its interaction with cellular growth pathways biosynth.com.

Compound Information

Compound NamePubChem CID
N4-Benzoylcytidine133611947
Epidermal Growth Factor16234879
Epidermal Growth Factor Receptor2057

Note: PubChem CID for N4-Benzoylcytidine was found as 133611947 fishersci.ca. Other PubChem entries like 24859567 sigmaaldrich.com and 24867302 sigmaaldrich.com appear to relate to substance IDs or N4-Benzoylcytosine, a related but different compound (CID 309343) nih.govuni.lu. The CID 133611947 is directly linked to the IUPAC name and structure corresponding to N4-Benzoylcytidine.N4-Benzoylcytidine is a modified nucleoside that has been investigated for various biological and biochemical applications, notably in the synthesis of oligonucleotides and for its antiviral properties. Beyond these established uses, there has been some exploration into its potential interactions with cellular signaling pathways, including those regulated by growth factors such as Epidermal Growth Factor (EGF).

Investigation of Epidermal Growth Factor Stimulation by N4-Benzoylcytidine.

Research into the biological effects of N4-Benzoylcytidine has included examining its influence on cellular growth processes, particularly those mediated by epidermal growth factor (EGF). One study indicates that N4-Benzoylcytidine may act as an inhibitor of epidermal growth factor (EGF) biosynth.com. Conversely, the same source suggests a potential for the benzoate moiety of N4-Benzoylcytidine to stimulate epidermal growth in mammalian cells through reactions with hydroxyl groups on proteins biosynth.com. This presents a potentially complex interaction with the EGF pathway, involving possibly opposing effects.

Epidermal Growth Factor (EGF) is a crucial polypeptide hormone known to promote epithelial cell proliferation both in vitro and in vivo oup.com. It exerts its effects by binding to the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, which triggers downstream signaling cascades essential for cell growth, proliferation, and differentiation cloud-clone.comsinobiological.comnih.gov. Activation of EGFR leads to the recruitment of adapter proteins and subsequent activation of pathways like the MAPK pathway, ultimately influencing cellular proliferation sinobiological.comnih.gov. Overexpression of EGFR is frequently associated with various cancers and contributes to enhanced cell survival, growth, and metastasis nih.gov.

While N4-Benzoylcytidine is recognized for its utility as a building block in the synthesis of oligonucleotides, including those used in artificial nucleic acids fishersci.cagoogle.comoup.comnih.govuni-koeln.de, and for its antiviral activities against viruses such as herpes simplex and varicella zoster biosynth.com, direct and detailed investigations specifically focused on the stimulation of EGF signaling or EGF-dependent proliferation by N4-Benzoylcytidine are not prominently featured in the available literature. The suggestion of a potential inhibitory effect on EGF biosynth.com implies an interaction with this pathway, and the proposed mechanism involving the benzoate group's reaction with protein hydroxyl groups biosynth.com hints at a possible indirect modulation of cellular processes that could impact growth factor responses. However, comprehensive data and detailed research findings specifically demonstrating and characterizing the stimulation of EGF by N4-Benzoylcytidine are limited. Studies on EGF primarily focus on its inherent mitogenic properties and the development of inhibitors targeting EGFR for therapeutic purposes sinobiological.comnih.govnih.gov.

Based on the currently available information, a detailed data table specifically illustrating the stimulation of EGF by N4-Benzoylcytidine cannot be constructed due to a lack of specific quantitative data in the search results. The existing information points to a potential for interaction with the EGF pathway, possibly involving both inhibitory and stimulatory aspects, but further dedicated research is needed to elucidate the precise nature and extent of N4-Benzoylcytidine's effects on EGF stimulation.

Analytical Methodologies and Structural Characterization in N4 Benzoylcytidine Research

Spectroscopic Techniques for Structural Elucidation of N4-Benzoylcytidine

Spectroscopy is a cornerstone in the structural analysis of N4-Benzoylcytidine, providing detailed insights into its atomic composition and three-dimensional arrangement. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for an unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the molecular structure and conformation of N4-Benzoylcytidine in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, researchers can piece together the molecule's complex architecture.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. The chemical shifts in the ¹H NMR spectrum, for instance, can distinguish between the protons of the benzoyl group, the pyrimidine (B1678525) ring, and the ribose sugar moiety. Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom, confirming the carbon skeleton of the compound.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish the connectivity between atoms. For example, COSY experiments reveal proton-proton coupling networks within the ribose ring, while HMBC spectra can show long-range correlations between protons and carbons, helping to piece together the different structural fragments.

For conformational analysis, Nuclear Overhauser Effect (NOE) based experiments are particularly crucial. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are in close proximity, providing critical distance constraints for determining the molecule's preferred three-dimensional shape in solution. This includes the orientation of the benzoyl group relative to the cytidine (B196190) core and the puckering of the ribose ring.

Table 1: Representative NMR Data for N4-Benzoylcytidine Derivatives (Note: Specific data for N4-Benzoylcytidine is not publicly available in detail. The following table is a representative example based on similar benzoylated nucleosides and is for illustrative purposes.)

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-6 (Pyrimidine)~8.1~144.0
H-5 (Pyrimidine)~7.4~97.2
H-1' (Ribose)~6.0~93.0
Benzoyl Protons7.4 - 8.1127.9 - 133.7
Benzoyl Carbonyl-~166.1

Mass Spectrometry (MS) for Characterization

Mass Spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of N4-Benzoylcytidine. It provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which serves as a primary confirmation of the compound's identity.

High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with exceptional precision, allowing for the calculation of the exact molecular formula. For N4-Benzoylcytidine (C₁₆H₁₇N₃O₆), the theoretical exact mass is 347.1117 Da. cymitquimica.com Experimental HRMS data that closely matches this value provides strong evidence for the compound's elemental composition.

In addition to determining the molecular weight, MS can provide structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy in the mass spectrometer, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the presence of specific structural motifs, such as the benzoyl group or the cytidine core.

Table 2: Key Mass Spectrometry Data for N4-Benzoylcytidine

Parameter Value
Molecular FormulaC₁₆H₁₇N₃O₆
Molecular Weight347.32 g/mol
Exact Mass347.1117 Da cymitquimica.com

Chromatographic Methods for Analysis and Purification of N4-Benzoylcytidine

Chromatographic techniques are essential for the separation, purification, and analytical assessment of N4-Benzoylcytidine. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method for analyzing the purity and confirming the identity of N4-Benzoylcytidine. It offers high resolution, sensitivity, and reproducibility.

In a typical HPLC analysis of N4-Benzoylcytidine, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly C18 silica gel for reversed-phase chromatography). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is then pumped through the column. The separation is based on the differential partitioning of N4-Benzoylcytidine and any impurities between the stationary and mobile phases.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). By comparing the retention time of the sample to that of a known reference standard, the identity of N4-Benzoylcytidine can be confirmed.

The purity of the sample is determined by analyzing the chromatogram. A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities, and the area under each peak is proportional to the concentration of the corresponding component. Commercial suppliers often report purity levels of >98% as determined by HPLC.

Table 3: Illustrative HPLC Parameters for N4-Benzoylcytidine Analysis (Note: This is a representative method as specific research-grade parameters can vary.)

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Gradient of Water and Acetonitrile
Detection UV at 260 nm
Flow Rate 1.0 mL/min
Temperature Ambient

Purity Assessment Techniques in Academic Research for N4-Benzoylcytidine

Beyond chromatographic methods, other techniques are employed in academic research to provide a comprehensive assessment of the purity of N4-Benzoylcytidine, ensuring the absence of elemental and stoichiometric deviations.

Elemental Analysis for Stoichiometry and Purity

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample of N4-Benzoylcytidine. This method provides an empirical validation of the compound's stoichiometry and is a critical measure of its absolute purity.

The technique involves the complete combustion of a precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified. The measured percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula (C₁₆H₁₇N₃O₆). A close agreement between the experimental and theoretical values, typically within ±0.4%, is a strong indicator of high purity. Significant deviations can suggest the presence of residual solvents, inorganic salts, or other impurities.

Table 4: Theoretical Elemental Composition of N4-Benzoylcytidine (C₁₆H₁₇N₃O₆)

Element Theoretical Percentage (%)
Carbon (C)55.33
Hydrogen (H)4.93
Nitrogen (N)12.10
Oxygen (O)27.64

Future Perspectives and Advanced Research Avenues for N4 Benzoylcytidine

Development of Novel Nucleoside Analogs for Advanced Medicinal Chemistry Research

N4-Benzoylcytidine is a key intermediate in the synthesis of a variety of nucleoside analogs with potential therapeutic applications. The benzoyl group at the N4 position of the cytosine base provides protection during synthetic procedures, allowing for specific modifications to the sugar moiety or the base itself. Research in this area focuses on synthesizing analogs with altered pharmacological properties, such as improved metabolic stability, enhanced cellular uptake, or modified interactions with biological targets.

Studies have shown that N4-benzoylcytosine, a related compound often used in the synthesis of cytidine (B196190) analogs, can be employed to synthesize diverse nucleoside structures. These include 3′-C-ethynyl and 3′-C-(1,4-disubstituted-1,2,3-triazolo) double-headed pyranonucleosides and 2′-fluorinated L-nucleoside analogs sigmaaldrich.comsigmaaldrich.com. The coupling of silylated N4-benzoylcytosine with modified sugar moieties is a synthetic strategy used to access these novel structures acs.org. The incorporation of the benzoyl group is considered to potentially enhance the stability and selectivity of the resulting nucleoside analogs, contributing to the development of targeted therapies, particularly in the context of antiviral and anticancer agents chemblink.com.

The use of N4-benzoylcytidine as a building block is particularly relevant in the synthesis of oligoribonucleotides fishersci.ca. While N4-benzoyl protection is common, research also explores alternative protecting groups, such as N4-acetyl, to address challenges like transamination that can occur with N4-benzoyl protected cytidines under standard deprotection conditions in oligonucleotide synthesis nih.govresearchgate.net. This highlights ongoing efforts to refine synthetic methodologies for incorporating modified cytidine residues into nucleic acid chains.

Table 1: Examples of Nucleoside Analog Classes Synthesized Using N4-Benzoylcytosine (or related protected cytosine)

Nucleoside Analog ClassKey Modification LocationReference
3′-C-ethynyl and 3′-C-(1,4-disubstituted-1,2,3-triazolo) pyranonucleosides3′-Carbon of Sugar sigmaaldrich.comsigmaaldrich.com
2′-C-methyl-4′-thiocytidine2′-Carbon and 4′-Sulfur sigmaaldrich.comsigmaaldrich.com
2′-fluorinated L-nucleoside analogs2′-Carbon of Sugar sigmaaldrich.comacs.org

Exploration of N4-Benzoylcytidine in Chemical Biology Tools and Probes

Beyond its role as a synthetic intermediate for potential therapeutic agents, N4-Benzoylcytidine and its derivatives are valuable tools in chemical biology. These compounds can be utilized as probes to investigate biological processes involving nucleic acids and enzymes that interact with cytidine residues.

N4-Benzoylcytosine has been recognized as a tool for studying enzyme-substrate interactions chemblink.com. By acting as a substrate for specific enzymes, researchers can gain insights into the mechanisms of enzyme catalysis and how structural modifications on the nucleobase influence enzymatic activity chemblink.com. This line of research contributes to a deeper understanding of fundamental biochemical pathways.

Furthermore, N4-Benzoylcytidine itself has been explored as a hybridization probe, notably for human immunodeficiency virus (HIV) biosynth.com. This application leverages the ability of modified nucleosides to hybridize with complementary nucleic acid sequences, allowing for the detection and study of specific genetic material. The benzoyl modification can influence hybridization properties, offering a means to tune probe specificity and stability.

Advanced Synthetic Strategies for Complex N4-Benzoylcytidine Architectures

The synthesis of N4-Benzoylcytidine and its incorporation into more complex molecular architectures, such as modified oligonucleotides, requires sophisticated synthetic strategies. While the basic synthesis of N4-Benzoylcytidine can be achieved by reacting cytidine with benzoylating agents like benzoic anhydride (B1165640) or benzoyl chloride chemicalbook.com, the synthesis of complex derivatives and their integration into biomolecules involves advanced techniques.

Efficient methods for preparing N4-benzoylcytosine, a closely related compound, involve the use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) in the presence of triethylamine, resulting in high yields and purity google.com. Similar catalytic approaches are applicable to the benzoylation of cytidine to form N4-Benzoylcytidine.

In the synthesis of nucleoside analogs, N-glycosidation reactions are crucial for coupling the modified base with the sugar moiety. Advanced strategies utilize promoters like the iodine/triethylsilane system for this coupling, allowing the reaction of persilylated N4-benzoylcytosine with various sugar derivatives to form deoxycytidine analogs with controlled stereochemistry mdpi.com.

The use of N4-Benzoylcytidine as a phosphoramidite (B1245037) building block is fundamental for solid-phase oligonucleotide synthesis fishersci.canih.gov. This process involves multiple steps, including protection of the 5'-hydroxyl group, N4-benzoylation (or alternative N4 protection), and phosphitylation to create the reactive phosphoramidite monomer. Research continues to optimize these steps to improve coupling efficiency and minimize side reactions during the synthesis of complex RNA or DNA sequences containing N4-Benzoylcytidine. The exploration of different protecting group strategies, as seen with the comparison between N4-benzoyl and N4-acetyl protection in RNA synthesis, exemplifies the ongoing development of advanced synthetic methodologies in this field nih.govresearchgate.net.

Table 2: Selected Synthetic Considerations for N4-Benzoylcytidine and its Derivatives

Synthetic Step / ConsiderationKey AspectsRelevant ContextReference
N4-BenzoylationUse of benzoylating agents (e.g., benzoic anhydride, benzoyl chloride)Synthesis of N4-Benzoylcytidine and N4-Benzoylcytosine chemicalbook.comgoogle.com
CatalysisEmployment of catalysts like DMAPEfficient benzoylation google.com
N-GlycosidationCoupling of protected base with sugar moiety using promoters (e.g., I2/Et3SiH)Synthesis of nucleoside analogs mdpi.com
Solid-Phase SynthesisUse as phosphoramidite building blockOligonucleotide synthesis fishersci.canih.gov
Protecting Group StrategiesComparison of N4-benzoyl with alternative groups (e.g., N4-acetyl)Optimization of oligonucleotide deprotection nih.govresearchgate.net

Q & A

Q. What are the established synthetic protocols for N4-Benzoylcytidine, and how is regioselectivity ensured?

N4-Benzoylcytidine is typically synthesized via benzoylation of cytidine under controlled conditions. Key steps include:

  • Protection of reactive groups : Use of acid-labile protecting groups (e.g., trityl) for hydroxyl groups to prevent undesired side reactions .
  • Reagent selection : Benzoyl chloride or derivatives in anhydrous solvents (e.g., pyridine) to selectively target the N4 position of cytidine .
  • Purification : Column chromatography or recrystallization to isolate the product, confirmed by HPLC (>98% purity) and NMR (e.g., downfield shifts for benzoyl protons at ~7.5 ppm) .

Q. Which analytical methods are critical for verifying the purity and structural integrity of N4-Benzoylcytidine?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 260 nm) to assess purity (>98%) and monitor degradation .
  • NMR spectroscopy : 1H/13C NMR to confirm benzoyl group integration (e.g., aromatic protons) and sugar moiety configuration .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (347.32 g/mol) and detect impurities .

Q. What are the optimal storage conditions to preserve N4-Benzoylcytidine stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis or thermal decomposition .
  • Moisture control : Use desiccants and inert gas (e.g., nitrogen) to avoid hygroscopic degradation .
  • Light protection : Amber vials to minimize photolytic damage, particularly to the benzoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in N4-Benzoylcytidine derivatization reactions?

Contradictions often arise from:

  • Reaction kinetics : Temperature-dependent side reactions (e.g., 5'-chloro vs. 2',5'-dichloro derivatives) require precise control (20–25°C) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may promote by-products; optimize using kinetic studies .
  • Catalyst screening : Metal catalysts (e.g., ZnCl2) can improve regioselectivity, validated via comparative TLC or LC-MS .

Q. What experimental strategies mitigate N4-Benzoylcytidine decomposition during long-term storage?

  • Lyophilization : Freeze-drying in aliquots reduces repeated freeze-thaw cycles, preserving stability .
  • Stability assays : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to model degradation pathways .
  • Inert atmosphere : Argon-purged vials minimize oxidative damage to the benzamide moiety .

Q. How do steric and electronic factors influence N4-Benzoylcytidine’s reactivity in nucleoside modifications?

  • Steric hindrance : The bulky benzoyl group at N4 reduces accessibility to the 2'-OH, favoring 5'-position reactivity in phosphorylation or halogenation .
  • Electronic effects : Electron-withdrawing benzoyl groups increase electrophilicity at C5, enabling selective cross-coupling (e.g., Suzuki-Miyaura) .
  • Computational modeling : DFT calculations predict reactive sites, guiding experimental design for regioselective modifications .

Q. What are the challenges in quantifying N4-Benzoylcytidine in complex biological matrices?

  • Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from cellular lysates .
  • Sensitivity limits : LC-MS/MS with MRM transitions (e.g., m/z 347→154) enhances detection at nanomolar concentrations .
  • Internal standards : Isotope-labeled analogs (e.g., 13C-N4-Benzoylcytidine) correct for ionization variability .

Methodological Considerations

Q. How should researchers design controls for experiments involving N4-Benzoylcytidine?

  • Negative controls : Unmodified cytidine to assess background reactivity in enzymatic assays .
  • Stability controls : Incubate N4-Benzoylcytidine under experimental conditions (e.g., pH 7.4 buffer, 37°C) to quantify degradation .
  • Synthetic controls : Co-synthesize known derivatives (e.g., N4-Acetylcytidine) to validate reaction specificity .

Q. What precautions are necessary when handling N4-Benzoylcytidine in vitro?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Fume hoods for weighing and reactions to avoid inhalation of fine particles (H335 hazard) .
  • Waste disposal : Neutralize acidic/basic residues before disposal per local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.